molecular formula C18H16O2 B14577882 1,3,6,8-Tetramethylphenanthrene-4,5-dione CAS No. 61358-16-5

1,3,6,8-Tetramethylphenanthrene-4,5-dione

Cat. No.: B14577882
CAS No.: 61358-16-5
M. Wt: 264.3 g/mol
InChI Key: SJEIZLFXXGDUQP-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethylphenanthrene-4,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of phenanthrene derivatives, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of four methyl groups attached to the phenanthrene core and two ketone groups at the 4 and 5 positions. Its molecular formula is C18H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetramethylphenanthrene-4,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,3,6,8-tetramethylphenanthrene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ketone groups at the desired positions on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethylphenanthrene-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major products are the corresponding alcohols.

    Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.

Scientific Research Applications

1,3,6,8-Tetramethylphenanthrene-4,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetramethylphenanthrene-4,5-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-4,5-dione: Lacks the methyl groups, making it less hydrophobic.

    1,3,6,8-Tetramethylphenanthrene: Lacks the ketone groups, affecting its reactivity.

    1,3,6,8-Tetramethylpyrene: Similar structure but different electronic properties due to the pyrene core.

Uniqueness

1,3,6,8-Tetramethylphenanthrene-4,5-dione is unique due to the combination of methyl and ketone groups, which confer specific chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61358-16-5

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1,3,6,8-tetramethylphenanthrene-4,5-dione

InChI

InChI=1S/C18H16O2/c1-9-7-11(3)17(19)15-13(9)5-6-14-10(2)8-12(4)18(20)16(14)15/h5-8H,1-4H3

InChI Key

SJEIZLFXXGDUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(C(=O)C3=C2C1=O)C)C)C

Origin of Product

United States

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